molecular formula C11H9ClN4OS B8632135 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile

Cat. No. B8632135
M. Wt: 280.73 g/mol
InChI Key: IOEMVUWPOVLZGW-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

A solution of 2-chloro-6-iodo-4-morpholinothieno[3,2-d]pyrimidine 19 from Example 12 (0.2 g, 0.5 mmol) and CuCN (50 mg, 0.6 mmol) in pyridine (1 mL) was heated at 115° C. for 2 h then cooled to room temperature and stirred 18 h. The reaction was poured into 1 M HCl and ice and the aqueous layer was extracted with CH2Cl2. The product was purified by silica gel chromatography (0-75% EtOAc in hexane) to provide 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbonitrile (35 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:5]2[S:10][C:9](I)=[CH:8][C:6]=2[N:7]=1.[C:18]([Cu])#[N:19].Cl>N1C=CC=CC=1>[Cl:1][C:2]1[N:3]=[C:4]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:5]2[S:10][C:9]([C:18]#[N:19])=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)I)N2CCOCC2
Name
CuCN
Quantity
50 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography (0-75% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=C(S2)C#N)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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